molecular formula C12H16N4 B8815749 2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole CAS No. 57897-93-5

2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole

Cat. No.: B8815749
CAS No.: 57897-93-5
M. Wt: 216.28 g/mol
InChI Key: SWGOGZZKIMYIKE-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

57897-93-5

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)

InChI Key

SWGOGZZKIMYIKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-chlorobenzimidazole (5.0 g) and piperazine (8.0 g) were dissolved in 10 ml isopropyl alcohol and reflexed 6.5 hours. The solution was concentrated in vacuo. The residue treated with sodium carbonate and then extracted with chloroform to yield 5.55 g product. mp. 222°-224° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chlorobenzimidazole (10.00 g) and N-mehylpiperazine (20.00 g) is stirred at 125° C. for 5 hours. A 10% aqueous sodium hydroxide (100 ml) is added to the reaction mixture, and the precipitated crystals are separated by filtration. The filtrate is extracted with chloroform, and the chloroform extract is evaporated to dryness to give the same crystals. The crystals are combined and recrystallized from water-methanol to give 2-(4-methyl-1-piperazinyl)benzimidazole (7.02 g) as colorless needles, m.p. 225°-226° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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